2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a purine base linked to a piperazine ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Thioether Linkage Formation: The purine base is then reacted with a thiol compound to introduce the thioether linkage.
Piperazine Ring Introduction: The final step involves the reaction of the thioether-linked purine with a piperazine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Substituted purine derivatives.
Scientific Research Applications
2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-9H-purin-2-ol
- Diethyl 2-[(5-(9H-purin-6-ylthio)pentanoyl)amino]pentanedioate
- N-(5-[(2-amino-9H-purin-6-yl)thio]pentanoyl)valine
Uniqueness
2-[(6-AMINO-9H-PURIN-8-YL)SULFANYL]-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE is unique due to its specific combination of a purine base, thioether linkage, and piperazine ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-27-13-5-3-2-4-12(13)24-6-8-25(9-7-24)14(26)10-28-18-22-15-16(19)20-11-21-17(15)23-18/h2-5,11H,6-10H2,1H3,(H3,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVICDXASPGEDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=NC=NC(=C4N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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